

discovery and history of 2-Fluoro-6-methylbenzoyl chloride

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Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzoyl chloride

Cat. No.: B1388809

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An In-depth Technical Guide to **2-Fluoro-6-methylbenzoyl Chloride**: Synthesis, Properties, and Pharmaceutical Applications

Abstract

2-Fluoro-6-methylbenzoyl chloride (CAS No: 535961-78-5) is a specialized halogenated aromatic acyl chloride that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring ortho-fluoro and ortho-methyl groups, imparts specific steric and electronic properties that are highly valuable in the design of complex, biologically active molecules. This technical guide provides a comprehensive overview of the compound's physicochemical properties, detailed synthetic protocols for its preparation from its carboxylic acid precursor, and an in-depth analysis of its primary application as a key intermediate in the synthesis of Avacopan, an FDA-approved therapeutic for ANCA-associated vasculitis. This document is intended for researchers, chemists, and drug development professionals engaged in the field of pharmaceutical synthesis and discovery.

The Strategic Role of Fluorinated Building Blocks in Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's pharmacological profile. [1][2] The presence of fluorine can significantly alter key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Fluorinated benzoyl chlorides are

particularly valuable reagents, combining the reactivity of the acyl chloride group for robust amide bond formation with the beneficial effects of fluorination.[\[2\]](#)

2-Fluoro-6-methylbenzoyl chloride exemplifies this class of reagents. The ortho-fluoro and ortho-methyl substituents work in concert to enforce a specific dihedral angle of the carbonyl group relative to the aromatic ring. This conformational constraint can be crucial for achieving high-affinity binding to a target protein, effectively locking the molecule into its bioactive conformation. Its application in the synthesis of complex pharmaceuticals underscores the growing demand for precisely engineered chemical intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in a laboratory or manufacturing setting. The key identifiers and properties for **2-Fluoro-6-methylbenzoyl chloride** are summarized below.

Property	Value	References
CAS Number	535961-78-5	[5] [6] [7]
Molecular Formula	C ₈ H ₆ CIFO	[6] [8] [9]
Molecular Weight	172.58 g/mol	[8] [9]
Physical Form	Liquid or Solid	[6]
Boiling Point	~204.9 °C (predicted)	[5] [8]
Density	~1.265 g/cm ³ (predicted)	[5] [9]
Synonyms	Benzoyl chloride, 2-fluoro-6-methyl-	[5]
Storage	Inert atmosphere, room temperature	[6]

Safety Information: This compound is classified as corrosive. Standard handling procedures for acid chlorides should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

- GHS Pictogram: GHS05 (Corrosion)[\[6\]](#)
- Signal Word: Danger[\[6\]](#)
- Hazard Statement: H314 (Causes severe skin burns and eye damage)[\[6\]](#)

Synthesis and Manufacturing Protocol

The primary and most efficient route to **2-Fluoro-6-methylbenzoyl chloride** is through the chlorination of its corresponding carboxylic acid precursor, 2-Fluoro-6-methylbenzoic acid.

Synthesis of 2-Fluoro-6-methylbenzoyl Chloride from 2-Fluoro-6-methylbenzoic Acid

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride (SOCl_2) is a widely accepted and industrially viable method due to its efficacy and the convenient removal of byproducts.[\[10\]](#)

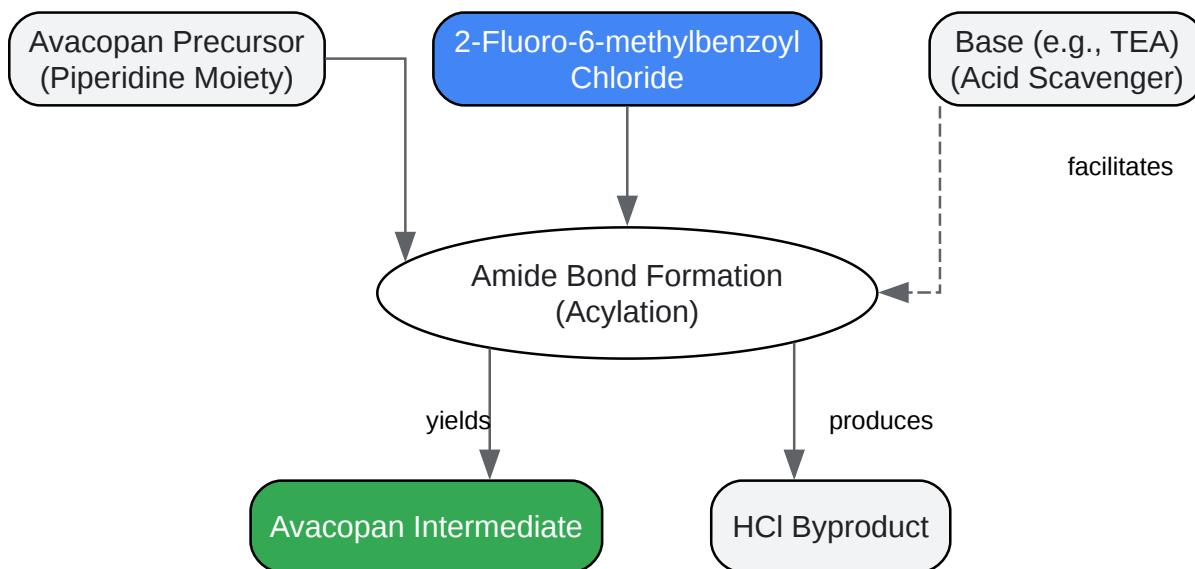
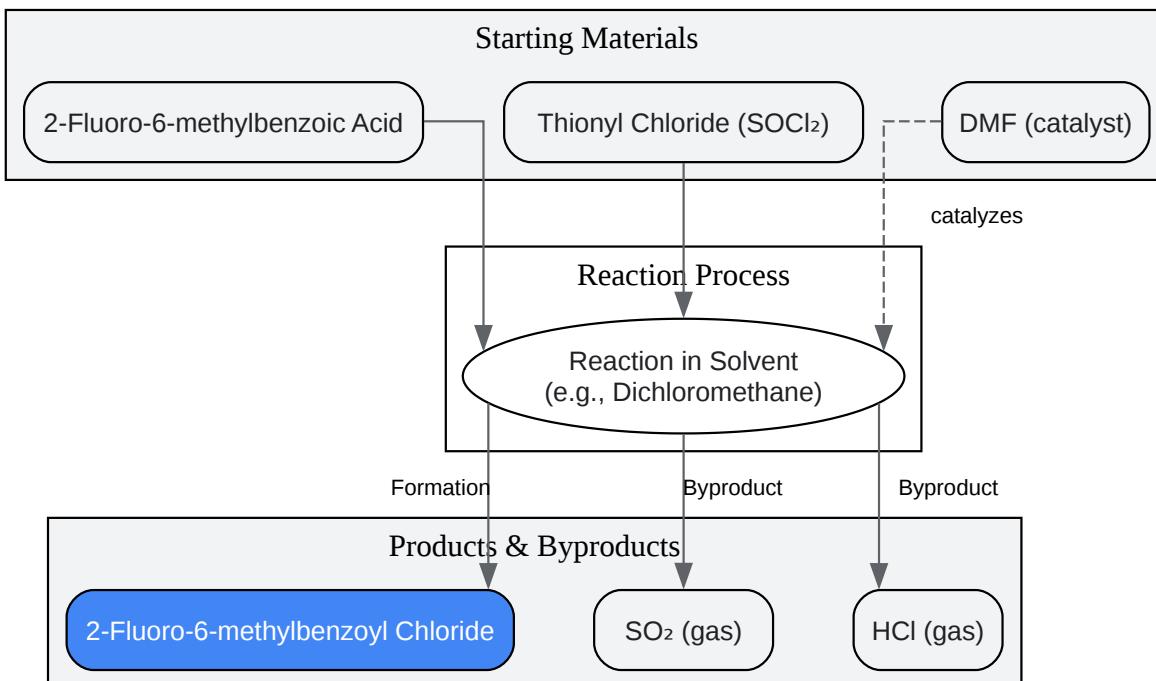
Experimental Protocol:

- Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser is placed under a nitrogen atmosphere. The outlet of the condenser is connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases (SO_2 and HCl) produced.
- Charging Reagents: To the flask, add 2-Fluoro-6-methylbenzoic acid (1.0 equivalent). Add anhydrous dichloromethane or toluene as the solvent.
- Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 equivalents) to the suspension. DMF catalyzes the reaction by forming the Vilsmeier reagent *in situ*, which is a more potent acylating agent.[\[10\]](#)
- Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl_2) (approximately 1.2 to 1.5 equivalents) to the flask via an addition funnel at room temperature. The reaction is exothermic, and a controlled addition rate is necessary.

- Reaction: After the addition is complete, the reaction mixture is gently heated to reflux (typically 40-60 °C) and stirred until the reaction is complete, which can be monitored by the cessation of gas evolution and confirmed by techniques like TLC or ^1H NMR.
- Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure (rotary evaporation).
- Purification: The crude **2-Fluoro-6-methylbenzoyl chloride** can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.

Causality and Justification:

- Thionyl Chloride: This reagent is preferred because the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, which simplifies the product isolation and purification process.[10]
- DMF Catalyst: The reaction rate for the formation of acyl chlorides with thionyl chloride can be slow. DMF acts as a catalyst, significantly accelerating the conversion and allowing the reaction to proceed under milder conditions.[10]



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